molecular formula C10H23N3 B050039 6-(Piperazin-1-YL)hexan-1-amine CAS No. 115986-20-4

6-(Piperazin-1-YL)hexan-1-amine

Cat. No. B050039
M. Wt: 185.31 g/mol
InChI Key: VAHXGEZNOJGTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperazin-1-YL)hexan-1-amine, also known as PIPES, is a chemical compound that is commonly used in scientific research. It is a buffering agent that is used to maintain a stable pH in biological and biochemical experiments. PIPES is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.

Mechanism Of Action

6-(Piperazin-1-YL)hexan-1-amine acts as a buffering agent by accepting or donating protons to maintain a stable pH in a solution. It has a pKa value of 7.5, which makes it an effective buffer at physiological pH. 6-(Piperazin-1-YL)hexan-1-amine is a zwitterionic compound, which means that it has both positive and negative charges. This property allows it to interact with various biological molecules and maintain their stability and activity.

Biochemical And Physiological Effects

6-(Piperazin-1-YL)hexan-1-amine has minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with the activity of enzymes and proteins. 6-(Piperazin-1-YL)hexan-1-amine has been shown to have minimal effects on cell growth and viability, making it an ideal buffering agent for cell culture experiments.

Advantages And Limitations For Lab Experiments

6-(Piperazin-1-YL)hexan-1-amine has several advantages over other buffering agents. It has a low UV absorbance, which makes it suitable for use in spectrophotometric assays. 6-(Piperazin-1-YL)hexan-1-amine also has a low metal chelating capacity, which makes it ideal for use in metal-dependent enzyme assays. However, 6-(Piperazin-1-YL)hexan-1-amine has certain limitations, such as its limited solubility in water at high concentrations. It also has a tendency to form crystals at low temperatures, which can interfere with its buffering capacity.

Future Directions

There are several future directions for research involving 6-(Piperazin-1-YL)hexan-1-amine. One area of research is the development of new 6-(Piperazin-1-YL)hexan-1-amine derivatives with improved properties, such as increased solubility and stability. Another area of research is the application of 6-(Piperazin-1-YL)hexan-1-amine in drug delivery systems, where it can be used as a pH-responsive component to release drugs in response to changes in pH. 6-(Piperazin-1-YL)hexan-1-amine can also be used in the development of biosensors and diagnostic assays, where it can be used as a component in the detection of various biomolecules.

Synthesis Methods

The synthesis of 6-(Piperazin-1-YL)hexan-1-amine involves the reaction of 1,6-hexanediamine with piperazine. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

6-(Piperazin-1-YL)hexan-1-amine is commonly used as a buffering agent in biological and biochemical experiments. It is used to maintain a stable pH in various solutions, such as cell culture media, enzyme assays, and protein purification. 6-(Piperazin-1-YL)hexan-1-amine is also used as a component in various electrophoresis buffers and staining solutions.

properties

CAS RN

115986-20-4

Product Name

6-(Piperazin-1-YL)hexan-1-amine

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

IUPAC Name

6-piperazin-1-ylhexan-1-amine

InChI

InChI=1S/C10H23N3/c11-5-3-1-2-4-8-13-9-6-12-7-10-13/h12H,1-11H2

InChI Key

VAHXGEZNOJGTGS-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCCCCCN

Canonical SMILES

C1CN(CCN1)CCCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.